molecular formula C7H3Cl2N3 B1322554 4,7-Dichloropyrido[2,3-d]pyrimidine CAS No. 552331-44-9

4,7-Dichloropyrido[2,3-d]pyrimidine

Cat. No. B1322554
M. Wt: 200.02 g/mol
InChI Key: VRXZQRLAIVDILJ-UHFFFAOYSA-N
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Description

4,7-Dichloropyrido[2,3-d]pyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted pyrimidine derivatives. It is particularly valuable in the field of medicinal chemistry, where pyrimidine derivatives are often explored for their potential as kinase inhibitors, among other biological activities.

Synthesis Analysis

The synthesis of 4,7-dichloropyrido[2,3-d]pyrimidine derivatives has been reported with a focus on regioselective diversification. For instance, the synthesis and biological evaluation of a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines were generated from 4,7-dichloropyrido[3,2-d]pyrimidine through selective cross-coupling reactions . This process involved a sequential or one-pot sequence that included Suzuki-Miyaura and Buchwald type reactions to achieve substitution at the C-4 and C-7 positions, respectively.

Molecular Structure Analysis

The molecular structure of 4,7-dichloropyrido[2,3-d]pyrimidine allows for selective functionalization due to the presence of chloro groups that can be substituted through various cross-coupling reactions. The regioselectivity of these reactions is crucial for the synthesis of dissymmetrically substituted pyrimidines, which can lead to innovative synthesis strategies for bis-functionalized pyrimidine series .

Chemical Reactions Analysis

The chemical reactivity of 4,7-dichloropyrido[2,3-d]pyrimidine is highlighted by its ability to undergo regioselective cross-coupling reactions. The chlorine atoms present in the compound can be selectively displaced by different nucleophiles, such as amines, thiols, and boron derivatives, to yield a wide array of functionalized pyrimidine derivatives . These reactions are facilitated by the use of palladium catalysis and can be optimized for high selectivity and yield.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,7-dichloropyrido[2,3-d]pyrimidine are not detailed in the provided papers, the general properties of pyrimidine derivatives can be inferred. These compounds typically exhibit good stability and are amenable to a variety of chemical transformations. The presence of chloro substituents in the compound increases its reactivity, making it a valuable intermediate for further chemical modifications .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Pyrido[2,3-d]pyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, have shown therapeutic interest and have been approved for use as therapeutics .
    • They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
    • The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
  • Anti-inflammatory Activities

    • Pyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Chemotaxis Inhibition

    • A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized to inhibit the emigration of CCR4-expressing cells induced by MDC, TARC, and CKLF1 .
    • The activities of all the newly synthesized compounds were evaluated using a chemotaxis inhibition assay .
  • Induction of Cell Cycle Arrest and Apoptosis

    • Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to 4,7-Dichloropyrido[2,3-d]pyrimidine, have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
    • This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
  • Kinase Inhibitors

    • Pyridopyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, are widely employed as pharmaceutical intermediates due to their versatility and unique structure .
    • They play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
    • Pyridopyrimidines are kinase inhibitors and act by competition on the active site or at an allosteric site . Various tyrosine kinase inhibitors, which act selectively on one or more receptors with tyrosine kinase activity, are used to treat some specific forms of cancer .
  • HDAC and Mnk Inhibitors

    • A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as HDAC and Mnk dual inhibitors .
    • Both HDACs and Mnks play an important role in translating multiple oncogenic signaling pathways during oncogenesis . As HDAC and Mnk are highly expressed in a variety of tumors, simultaneous inhibition of HDAC and Mnk can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
    • Among the synthesized compounds, compound A12 displayed good HDAC and Mnk inhibitory activity . In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .
  • Antiviral Agents

    • Some 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
  • Anti-proliferative Activity

    • Certain 4-substituted-1-β-D-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-3-one derivatives, which are structurally similar to 4,7-Dichloropyrido[2,3-d]pyrimidine, were tested for anti-proliferative activity against human tumor cell lines .

Safety And Hazards

The safety information for 4,7-Dichloropyrido[2,3-d]pyrimidine includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry due to its broad spectrum of activities . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

4,7-dichloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXZQRLAIVDILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626868
Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloropyrido[2,3-d]pyrimidine

CAS RN

552331-44-9
Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
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Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
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Record name 4,7-dichloropyrido[2,3-d]pyrimidine
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Synthesis routes and methods

Procedure details

A mixture of Example 140C (1 g, 5.5 mmol) in phosphorus oxychloride (40 mL) was refluxed for 2 h then cooled and evaporated. The residue was taken into ethyl acetate (75 ml), washed with saturated sodium bicarbonate (50 ml) water (50 ml) and brine (50 ml). The ethyl acetate was evaporated to yield 0.8 g of product (73%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

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